N-Desmethyl Diltiazem-d4 Hydrochloride
Overview
Description
N-Desmethyl Diltiazem-d4 Hydrochloride is a deuterium-labeled derivative of N-Desmethyl Diltiazem Hydrochloride. This compound is primarily used in scientific research as a stable isotope-labeled internal standard for the quantification of N-Desmethyl Diltiazem in various biological matrices . The incorporation of deuterium atoms into the molecule enhances its stability and allows for more accurate pharmacokinetic and metabolic studies .
Mechanism of Action
Target of Action
N-Desmethyl Diltiazem-d4 Hydrochloride primarily targets the calcium influx into cardiac and vascular smooth muscle during depolarization . It has been found to have a moderate affinity for L-type calcium channels, which are responsible for the entry of calcium ions into cells .
Mode of Action
this compound inhibits the influx of calcium ions into cardiac and vascular smooth muscle cells, leading to relaxation of the muscles and dilation of blood vessels . This inhibition of calcium influx is achieved by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum .
Pharmacokinetics
It is known that the parent compound, diltiazem, undergoes extensive metabolism, with only 2% to 4% of the unchanged drug detectable in the urine . The major urinary metabolite in healthy volunteers was N-monodesmethyl diltiazem .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl Diltiazem-d4 Hydrochloride involves the deuteration of N-Desmethyl Diltiazem. This process typically includes the replacement of hydrogen atoms with deuterium atoms in the molecule. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic purity and chemical stability .
Chemical Reactions Analysis
Types of Reactions
N-Desmethyl Diltiazem-d4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride under anhydrous conditions.
Substitution: Common reagents include halogenating agents like chlorine or bromine under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-Desmethyl Diltiazem-d4 N-oxide, while reduction may yield this compound .
Scientific Research Applications
N-Desmethyl Diltiazem-d4 Hydrochloride is widely used in scientific research for various applications, including:
Comparison with Similar Compounds
Similar Compounds
N-Desmethyl Diltiazem Hydrochloride: The non-deuterated form of the compound.
Desacetyl Diltiazem Hydrochloride: Another metabolite of Diltiazem with similar pharmacological properties.
Uniqueness
N-Desmethyl Diltiazem-d4 Hydrochloride is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for more accurate quantification in pharmacokinetic and metabolic studies. The deuterium labeling also reduces the rate of metabolic degradation, making it a valuable tool in scientific research .
Properties
IUPAC Name |
[(2S,3S)-2-(4-methoxyphenyl)-4-oxo-5-[1,1,2,2-tetradeuterio-2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S.ClH/c1-14(24)27-19-20(15-8-10-16(26-3)11-9-15)28-18-7-5-4-6-17(18)23(21(19)25)13-12-22-2;/h4-11,19-20,22H,12-13H2,1-3H3;1H/t19-,20+;/m1./s1/i12D2,13D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYQYIVUHPJUHS-QOBXRDEGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCNC)C3=CC=C(C=C3)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N1C2=CC=CC=C2S[C@H]([C@H](C1=O)OC(=O)C)C3=CC=C(C=C3)OC)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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